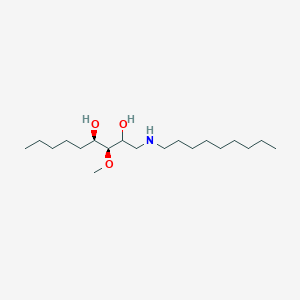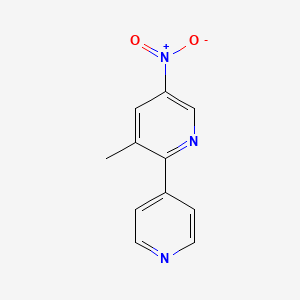
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including leucine, threonine, and arginine, with a nitrophenyl group attached to the arginine residue. The presence of the nitrophenyl group imparts distinct chemical properties to the compound, making it a subject of study in both chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The nitrophenyl group is introduced through a specific coupling reaction with the arginine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
化学反応の分析
Types of Reactions
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, modification, and characterization techniques.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
作用機序
The mechanism of action of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. The compound’s effects are mediated through its ability to modulate protein function, making it a valuable tool for studying biochemical processes.
類似化合物との比較
Similar Compounds
H-Arg-Tyr-Leu-Pro-Thr-OH: A peptide with a similar sequence but lacking the nitrophenyl group.
H-Thr-Phe-Leu-Leu-Arg-NH2: Another peptide with a different sequence but similar functional properties.
Uniqueness
H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 stands out due to the presence of the nitrophenyl group, which imparts unique chemical reactivity and binding properties. This makes it particularly useful for applications requiring specific interactions with molecular targets.
特性
分子式 |
C22H36N8O6 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
(2R)-2-amino-N-[(2S,3R)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C22H36N8O6/c1-12(2)11-16(23)20(33)28-18(13(3)31)21(34)29(14-6-8-15(9-7-14)30(35)36)17(19(24)32)5-4-10-27-22(25)26/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H2,24,32)(H,28,33)(H4,25,26,27)/t13-,16-,17+,18+/m1/s1 |
InChIキー |
DRCJMPKUOLEBIH-ZSGPHXLJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


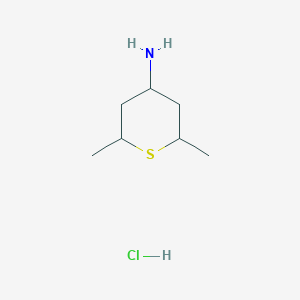
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)
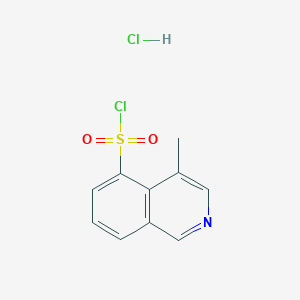
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)

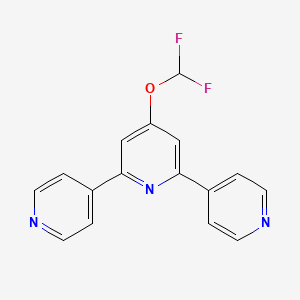


![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
